molecular formula C7H10N2O B8013516 1-cyclobutyl-1H-pyrazol-4-ol

1-cyclobutyl-1H-pyrazol-4-ol

Cat. No.: B8013516
M. Wt: 138.17 g/mol
InChI Key: IKJWZLNLGGIUPX-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-pyrazol-4-ol is a heterocyclic compound with the molecular formula C7H10N2O It features a pyrazole ring substituted with a cyclobutyl group at the first position and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of cyclobutanone with hydrazine hydrate can yield the corresponding hydrazone, which upon cyclization and subsequent oxidation, forms this compound. The reaction conditions typically involve mild temperatures and the use of oxidizing agents such as bromine or hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include bromine, hydrogen peroxide, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl-pyrazole ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-Cyclobutyl-1H-pyrazol-4-ol has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-Cyclobutyl-1H-pyrazol-4-ol can be compared with other pyrazole derivatives, such as:

    1-Phenyl-1H-pyrazol-4-ol: This compound has a phenyl group instead of a cyclobutyl group, leading to different chemical and biological properties.

    1-Methyl-1H-pyrazol-4-ol:

    1-Benzyl-1H-pyrazol-4-ol: The benzyl group provides distinct steric and electronic effects compared to the cyclobutyl group.

Properties

IUPAC Name

1-cyclobutylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-4-8-9(5-7)6-2-1-3-6/h4-6,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJWZLNLGGIUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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